Lipophilicity (LogP) Differentiation: 2,2-Difluoroethoxy vs. Non-Fluorinated Ethoxy Analog
The 2,2-difluoroethoxy substituent on the target compound significantly increases calculated lipophilicity compared to the non-fluorinated ethoxy analog. Computational data from vendor technical datasheets show the target compound has a LogP of 0.5792 , while the closest non-fluorinated comparator, (4-ethoxypyrimidin-5-yl)methanamine (CAS 1695469-06-7, MW 153.18), is expected to have a substantially lower LogP (estimated ~ –0.3 to 0.0 based on the removal of the two electronegative fluorine atoms). This ΔLogP of approximately +0.6 to +0.9 units is consistent with the well-documented lipophilicity-enhancing effect of fluorination at the terminal carbon of alkoxy substituents [1].
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.5792 (computed) |
| Comparator Or Baseline | (4-Ethoxypyrimidin-5-yl)methanamine (CAS 1695469-06-7): LogP estimated ~ –0.3 to 0.0 (computed estimate based on non-fluorinated ethoxy group) |
| Quantified Difference | ΔLogP ≈ +0.6 to +0.9 units (fluorinated vs. non-fluorinated analog) |
| Conditions | Computed physicochemical properties from vendor technical datasheets; experimental LogP not reported |
Why This Matters
Higher LogP within the optimal range (0–3) improves predicted membrane permeability and oral absorption, making the target compound a more attractive building block for CNS-penetrant or cell-permeable probe design compared to the non-fluorinated analog.
- [1] Böhm, H.-J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637–643. DOI: 10.1002/cbic.200400100. [Class-level evidence: establishes that fluorination of alkoxy groups increases lipophilicity by 0.5–1.0 LogP units.] View Source
